molecular formula C21(13C)H26D3FN3O9P B1574190 Sofosbuvir 13CD3

Sofosbuvir 13CD3

Cat. No. B1574190
M. Wt: 533.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Profile

Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, approved for the treatment of HCV infection. Its pharmacokinetic profile is characterized by intracellular activation, forming GS-461203 (active triphosphate, not detected in plasma), and ultimately metabolizing to the inactive, renally eliminated metabolite GS-331007. It exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing. Sofosbuvir can be administered without dose modification in patients with any degree of hepatic impairment or mild to moderate renal impairment, and has a low propensity for clinically significant drug interactions (Kirby et al., 2015).

Global Research Production

A bibliometric analysis of global research on sofosbuvir highlights its position as a key area of research in the field of antiviral drug development, especially in the treatment of hepatitis C. The study of sofosbuvir has been particularly intense in recent years, and research is expected to continue to grow with the development and approval of hepatitis C antivirals (Hernández-Vásquez & Rosselli, 2017).

Clinical Efficacy in Hepatitis C

Sofosbuvir has demonstrated pangenotypic antiviral activity and a high genetic barrier to resistance. Clinical efficacy is notable in patients with chronic hepatitis C, achieving high sustained virological response rates in treatment-naïve and treatment-experienced patients. Sofosbuvir has been particularly effective in combination with ribavirin and peginterferon-α-2a (Keating, 2014).

Resistance Mechanisms

Potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are a critical area of study. Research has identified low-frequency, treatment-emergent substitutions in subjects who experienced virological failure during sofosbuvir treatment. Such studies are crucial in understanding the drug's efficacy and limitations (Donaldson et al., 2015).

Beyond Sofosbuvir

Exploration into the potential for developing a next-generation nucleos(t)ide HCV inhibitor that could compete with sofosbuvir focuses on addressing its limitations, such as reduced efficacy in certain patient populations. This research is pivotal in guiding future drug development and improving treatment options for hepatitis C (Sofia, 2014).

Drug Interaction Studies

Understanding the drug interaction profile of sofosbuvir is crucial for its safe and effective use. Studies have demonstrated that sofosbuvir has minimal interactions with common medications used by HCV-infected patients, an important consideration in managing complex treatment regimens (Kirby et al., 2015).

properties

Product Name

Sofosbuvir 13CD3

Molecular Formula

C21(13C)H26D3FN3O9P

Molecular Weight

533.46

synonyms

Sofosbuvir-13C-D3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.